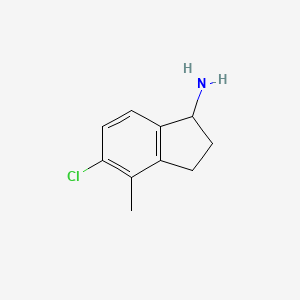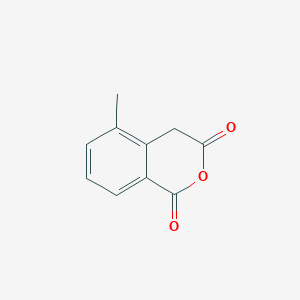
3-Chloroquinolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloroquinolin-4(3H)-one is a heterocyclic aromatic organic compound with a quinoline core structure It is characterized by the presence of a chlorine atom at the third position and a ketone group at the fourth position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 3-chloroquinolin-4-ol.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 3-Chloroquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloroquinolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar core structure but without the chlorine and ketone groups.
3-Chloroquinoline: Similar to 3-Chloroquinolin-4(3H)-one but lacks the ketone group.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a ketone group at the fourth position.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the ketone group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
61260-21-7 |
|---|---|
Fórmula molecular |
C9H6ClNO |
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
3-chloro-3H-quinolin-4-one |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5,7H |
Clave InChI |
PEOUHBPBKGHGLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11911313.png)



![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)

![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)
![8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11911370.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)

